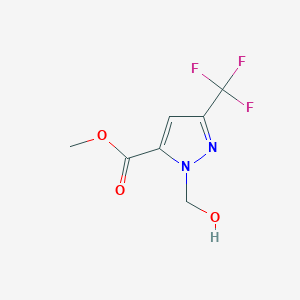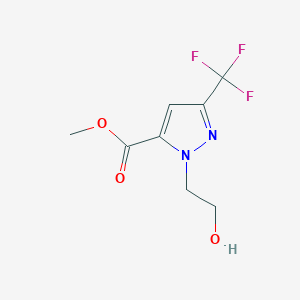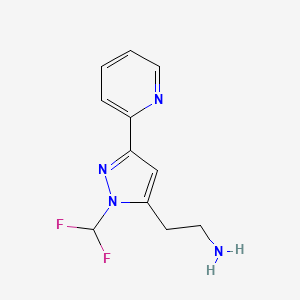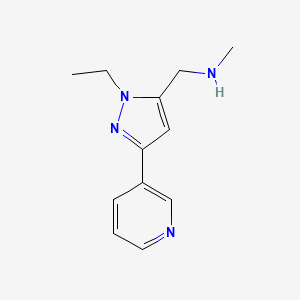![molecular formula C13H17N3 B1480847 1-ciclopentil-6-ciclopropil-1H-imidazo[1,2-b]pirazol CAS No. 2098053-49-5](/img/structure/B1480847.png)
1-ciclopentil-6-ciclopropil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas: Isostero No Clásico del Indol
El compuesto sirve como un isóstero no clásico para el indol, lo cual es significativo en los productos farmacéuticos. Se ha utilizado en la síntesis de un isóstero para el fármaco indolílico pruvanserina, mostrando una mejor solubilidad en medios acuosos en comparación con el fármaco original . Esta propiedad es crucial para la formulación y biodisponibilidad de los fármacos.
Ciencia de Materiales: Precursor para Tintes Push-Pull
En la ciencia de materiales, este andamiaje es un precursor para los tintes push-pull. Estos tintes son esenciales para crear materiales que responden a campos eléctricos, los cuales son útiles en sensores y dispositivos optoelectrónicos . La capacidad de fragmentar el anillo de pirazol abre vías hacia nuevos materiales con propiedades electrónicas únicas.
Investigación Agroquímica: Andamiaje Bioactivo
El andamiaje bioactivo de los 1H-imidazo[1,2-b]pirazoles ha llamado la atención debido a sus diversas bioactividades, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias . Esto lo convierte en un compuesto valioso para desarrollar nuevos agroquímicos que pueden proteger los cultivos de diversas enfermedades y plagas.
Química Medicinal: Solubilidad y Estabilidad Metabólica
La mejor solubilidad y estabilidad metabólica del compuesto lo convierten en un candidato prometedor para la química medicinal. Permite la exploración de sistemas de anillos heterocíclicos menos comunes, lo que podría conducir a nuevos fármacos con propiedades fisicoquímicas y medicinales únicas .
Síntesis Química: Funcionalización Selectiva
La funcionalización selectiva del andamiaje 1H-imidazo[1,2-b]pirazol es posible, lo que permite la creación de una amplia gama de derivados. Esto es particularmente útil en la química sintética para el desarrollo de nuevos compuestos con las propiedades biológicas o químicas deseadas .
Estándares Analíticos: Compuestos de Referencia
El compuesto se utiliza como un estándar de referencia de alta calidad en las pruebas farmacéuticas, lo que garantiza resultados precisos en la química analítica . Los estándares de referencia son cruciales para validar los métodos y resultados de los experimentos científicos.
Mecanismo De Acción
Target of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold, to which this compound belongs, has been associated with diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles .
Biochemical Pathways
Compounds of the 1h-imidazo[1,2-b]pyrazole class have been associated with diverse bioactivities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold has been associated with diverse and very useful bioactivities .
Action Environment
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized under various conditions .
Análisis Bioquímico
Biochemical Properties
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as both an inhibitor and a substrate for these enzymes, affecting the metabolism of other compounds . Additionally, it interacts with various receptors, such as the serotonin receptor, influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in downstream signaling pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can persist even after the compound has been removed from the culture medium .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple targets in the body, leading to off-target effects .
Metabolic Pathways
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects . The compound also affects metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation . The compound is also distributed to various tissues in the body, where it can exert its effects .
Subcellular Localization
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is localized to specific subcellular compartments, where it can affect its activity and function. The compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins . It can also be localized to the mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are influenced by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
1-cyclopentyl-6-cyclopropylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBZWDEXKIUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















